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Cat. No.: B10831495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABN401, a highly potent and selective

small-molecule inhibitor of the MET tyrosine kinase, for the treatment of MET-addicted cancers.

MET, a receptor tyrosine kinase, plays a crucial role in cell growth, survival, and angiogenesis.

[1] Dysregulation of MET signaling, through gene amplification, mutations (such as MET exon

14 skipping), or protein overexpression, is a key oncogenic driver in various solid tumors,

including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] ABN401 is designed to

specifically target these MET-driven malignancies.[1]

Mechanism of Action
ABN401 functions as an ATP-competitive inhibitor of the MET tyrosine kinase.[1] By binding to

the ATP-binding pocket of the MET kinase domain, ABN401 blocks the autophosphorylation of

MET and the subsequent activation of downstream signaling pathways. This inhibition

effectively disrupts the aberrant signaling cascade that promotes tumor growth, proliferation,

and survival in MET-addicted cancer cells. Notably, ABN401 has demonstrated efficacy in MET

mutant cancer cells that are not dependent on the hepatocyte growth factor (HGF) for

activation.

The inhibition of MET phosphorylation by ABN401 leads to the downregulation of key

downstream signaling molecules, including AKT and ERK1/2, which are critical for anti-

apoptosis, cell survival, and proliferation. Furthermore, ABN401 has been shown to induce the

activation of the caspase-associated apoptotic signal pathway.
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Figure 1: ABN401 Mechanism of Action in the MET Signaling Pathway.
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Preclinical Efficacy
ABN401 has demonstrated significant antitumor activity in a range of preclinical models,

including MET-addicted cancer cell line xenografts and patient-derived xenograft (PDX)

models. Its efficacy is strongly correlated with the MET status of the tumors, highlighting the

importance of patient selection based on biomarkers such as MET amplification and MET exon

14 skipping mutations.

In Vitro Cytotoxicity
ABN401 has shown potent cytotoxic activity against various MET-addicted cancer cell lines.

For instance, in a panel of NSCLC cell lines, ABN401 exhibited cytotoxicity at concentrations

ranging from 10 nM to 10 µM.

In Vivo Tumor Growth Inhibition
In vivo studies have consistently shown that ABN401 suppresses tumor growth in a dose-

dependent manner in MET-addicted xenograft models.

Table 1: In Vivo Efficacy of ABN401 in Cell Line Xenograft Models

Cell Line
Cancer
Type

MET
Alteration

Dose
(mg/kg)

Tumor
Growth
Inhibition
(TGI)

Reference

EBC-1 Lung
MET

Amplification
10 51.26%

EBC-1 Lung
MET

Amplification
30 77.85%

SNU638 Gastric

c-MET

Overexpressi

on

10 65.31%

SNU638 Gastric

c-MET

Overexpressi

on

30 78.68%
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Table 2: In Vivo Efficacy of ABN401 in Patient-Derived Xenograft (PDX) Models

PDX Model
Cancer
Type

MET
Alteration

Dose
(mg/kg)

Tumor
Growth
Inhibition
(TGI)

Reference

GA3121 Gastric

High MET

Amplification,

IHC 3+

30 102.4%

LI0612 Gastric

High MET

Amplification,

IHC 3+

30 109.1%

LU2503 Lung

High MET

Amplification,

IHC 3+

30 99.11%

LU5381 Lung

MET exon 14

skipping, IHC

3+

10 63.09%

LU5381 Lung

MET exon 14

skipping, IHC

3+

30 75.47%

ABN401 did not show significant tumor growth inhibition in PDX models with moderate MET

copy numbers. These findings underscore the critical need for robust biomarker testing to

identify patients most likely to respond to ABN401.

Clinical Development and Efficacy
ABN401 is currently in clinical development, with ongoing Phase 1 and 2 trials evaluating its

safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid

tumors harboring MET dysregulation.

Phase 1 Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/product/b10831495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1 dose-escalation studies have established a recommended Phase 2 dose (RP2D) of

800mg once daily and have demonstrated an acceptable safety profile for ABN401. The most

common treatment-related adverse events were reported as mild (grade 1) and included

nausea, vomiting, and diarrhea. Importantly, no dose-limiting toxicities were observed at the

800mg daily dose. Promising preliminary antitumor activity was observed, with partial

responses noted in patients with NSCLC.

Phase 2 Studies in NSCLC with MET Exon 14 Skipping
An ongoing Phase 2 trial is specifically evaluating ABN401 in patients with advanced NSCLC

harboring the MET exon 14 skipping mutation.

Table 3: Efficacy of ABN401 in Phase 2 Trial for METex14 NSCLC

Patient Population
Objective Response Rate
(ORR)

Reference

Evaluable Population (n=17) 52.9% (9/17)

Treatment-Naïve Patients

(n=8)
75% (6/8)

As of the data cut-off on July 25, 2023, the median duration of response was 5.4 months.

These results demonstrate the potential of ABN401 as an effective targeted therapy for this

patient population.

Experimental Protocols
The preclinical and clinical evaluation of ABN401 has employed a range of standard and

specialized experimental methodologies.

In Vitro Cell Viability Assays
Objective: To determine the cytotoxic effects of ABN401 on cancer cell lines.

Method: MET-addicted cancer cell lines and normal immortalized cells are treated with

varying concentrations of ABN401 for 72 hours. Cell viability is then assessed using a Water
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Soluble Tetrazolium Salt (WST) assay. Data is typically expressed as the mean ± standard

deviation from multiple independent experiments.

Western Blotting
Objective: To analyze the effect of ABN401 on MET signaling pathway proteins.

Method: Cancer cell lines with MET alterations are treated with different concentrations of

ABN401 for 72 hours. Cells are then harvested, and protein lysates are subjected to

Western blotting to examine the phosphorylation status of MET, AKT, and ERK1/2, as well as

the expression levels of apoptosis markers like caspase-3 and PARP-1.
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Figure 2: General Experimental Workflow for Western Blotting.
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In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of ABN401 in vivo.

Method: MET-addicted cancer cells or patient-derived tumor fragments are implanted into

immunodeficient mice. Once tumors reach a specified volume, mice are randomized into

vehicle control and ABN401 treatment groups. ABN401 is typically administered orally, five

consecutive days a week for a defined period (e.g., three weeks). Tumor volumes are

measured regularly to determine the tumor growth inhibition index.

Pharmacokinetic (PK) and Pharmacodynamic (PD)
Studies

Objective: To assess the absorption, distribution, metabolism, and excretion of ABN401 and

its effect on the target.

Method: ABN401 is administered to animal models (e.g., rats, dogs, monkeys) via

intravenous and oral routes. Plasma and tumor tissue concentrations of ABN401 are

measured over time to determine PK parameters. For PD analysis, the inhibition of c-MET

phosphorylation in tumor tissues is assessed at different time points and doses using

techniques like immunohistochemistry (IHC) and Western blotting.

Future Directions and Combination Therapies
The favorable safety profile of ABN401 opens up possibilities for combination therapies to

overcome resistance and enhance efficacy. Preclinical studies have shown synergistic

antitumor effects when ABN401 is combined with EGFR tyrosine kinase inhibitors (TKIs) in

NSCLC models with both MET and EGFR alterations. Additionally, research is exploring the

combination of ABN401 with KRAS inhibitors for NSCLC patients with co-occurring MET

alterations and KRAS G12C mutations.

Conclusion
ABN401 is a promising, highly selective MET inhibitor with a well-defined mechanism of action

and a favorable safety profile. It has demonstrated significant antitumor activity in preclinical

models of MET-addicted cancers and has shown encouraging efficacy in clinical trials,

particularly in patients with NSCLC harboring MET exon 14 skipping mutations. The strong
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correlation between ABN401 efficacy and MET status emphasizes the importance of a

biomarker-driven approach to patient selection. Ongoing and future studies will further

elucidate the full potential of ABN401 as a monotherapy and in combination regimens for the

treatment of MET-driven malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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